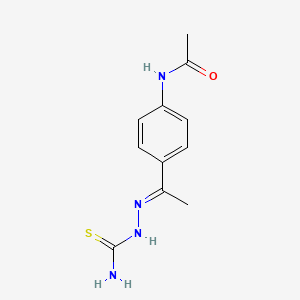
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of therapeutic and pharmacological properties This compound is characterized by its unique structure, which includes a benzodiazepine core with specific substitutions at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of o-phenylenediamine with enolizable ketones. One efficient method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst under mild conditions . This reaction proceeds with good to excellent yields and involves simple and mild reaction conditions, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production methods for benzodiazepine derivatives often involve similar condensation reactions but are optimized for large-scale production. These methods may use different catalysts and solvents to improve yield and reduce reaction times. For example, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives and other heterocyclic compounds.
Biology: It has been investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Benzodiazepine derivatives are known for their therapeutic properties, including anticonvulsant, antianxiety, and sedative effects. This compound may have similar applications.
Industry: Benzodiazepine derivatives are used in the production of dyes, photographic chemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This interaction can modulate the activity of the GABA receptor, leading to increased opening frequency of chloride channels and enhanced inhibitory neurotransmission. This mechanism is similar to that of other benzodiazepine derivatives, which are known to exert their effects through modulation of GABAergic signaling .
Comparison with Similar Compounds
Similar Compounds
- 1H-1,5-Benzodiazepine, 1-acetyl-2,3-dihydro-2,4-diphenyl-
- 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 4-[(E)-2-(4-methylphenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
Uniqueness
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitutions at the 2 and 4 positions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its interactions with specific molecular targets, leading to distinct pharmacological properties compared to other benzodiazepine derivatives .
Properties
CAS No. |
75220-77-8 |
|---|---|
Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C22H20N2O/c1-25-18-13-11-17(12-14-18)22-15-21(16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14,22,24H,15H2,1H3 |
InChI Key |
QVBJIYHYVAUYBK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-1-(4-methylphenyl)ethylideneamino]thiourea](/img/structure/B1660288.png)





![2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride](/img/structure/B1660297.png)
![4-Chloro-N-[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B1660298.png)
![1-[2-(HEXYLOXY)ETHOXY]HEXANE](/img/structure/B1660300.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1660301.png)
![1H-Pyrido[3,4-b]indol-1-one, 2-butyl-2,3,4,9-tetrahydro-](/img/structure/B1660302.png)


